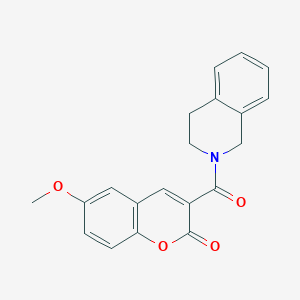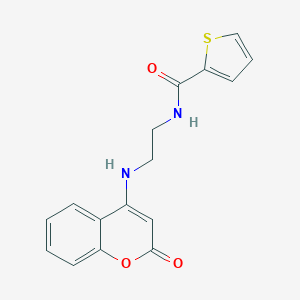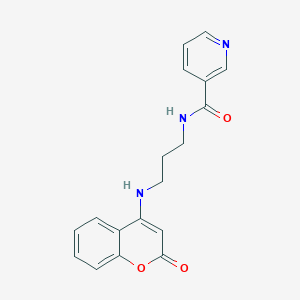
3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes a 3,4-dihydro-2(1H)-quinolinone moiety . This is a heterocyclic compound with a pyrimidine moiety in the ring nucleus .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 3,4-dihydro-2(1H)-quinolinones have been synthesized using various methods . One such method involves a three-component Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea .
Wissenschaftliche Forschungsanwendungen
I conducted several searches to find specific scientific research applications for the compound “3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-6-methoxy-2H-chromen-2-one”, also known as “6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one”. However, there is limited publicly available information on this particular compound.
- Antibacterial Agents : Compounds in this class have been used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
- Synthetic Chemistry : They serve as building blocks for synthesizing various heterocyclic compounds with potential pharmacological properties .
- Neurodegenerative Disease Research : THIQ-based compounds have shown activities against neurodegenerative disorders .
Safety and Hazards
Wirkmechanismus
Target of Action
The compound, also known as 6-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one, exhibits a variety of activities in both peripheral and central tissues . It is known to interact with several targets, including phosphodiesterase , β-adrenergic receptors , vasopressin receptors , and serotonin and dopamine receptors . These targets play crucial roles in various physiological processes, including signal transduction, neurotransmission, and regulation of blood pressure.
Mode of Action
The compound’s interaction with its targets leads to a range of biochemical changes. For instance, its phosphodiesterase inhibition activity can increase the levels of cyclic AMP or cyclic GMP in cells, leading to altered cell signaling . Its antagonistic action on vasopressin receptors can influence water balance and blood pressure . The compound’s interaction with serotonin and dopamine receptors can affect mood and behavior .
Biochemical Pathways
The compound’s actions can affect multiple biochemical pathways. For instance, its phosphodiesterase inhibition activity can influence the cAMP and cGMP signaling pathways , leading to a variety of downstream effects . Its antagonistic action on vasopressin receptors can affect the vasopressin signaling pathway , influencing water balance and blood pressure . Its interaction with serotonin and dopamine receptors can impact the serotonin and dopamine signaling pathways , potentially affecting mood and behavior .
Result of Action
The compound’s actions result in a variety of molecular and cellular effects. For instance, its phosphodiesterase inhibition activity can lead to increased levels of cyclic AMP or cyclic GMP in cells, altering cell signaling . Its antagonistic action on vasopressin receptors can lead to changes in water balance and blood pressure . Its interaction with serotonin and dopamine receptors can lead to changes in mood and behavior .
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-16-6-7-18-15(10-16)11-17(20(23)25-18)19(22)21-9-8-13-4-2-3-5-14(13)12-21/h2-7,10-11H,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGMNDVRUXFTTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]ethanol](/img/structure/B508670.png)

![4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B508675.png)
![3-[3-[(2-chlorobenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B508677.png)
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-2H-chromen-2-one](/img/structure/B508678.png)

![6-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}nicotinamide](/img/structure/B508682.png)

![N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508689.png)
![N-(2-{[(2-chloro-3-pyridinyl)carbonyl]amino}ethyl)-2-quinolinecarboxamide](/img/structure/B508690.png)

![N-{2-[(3-pyridinylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508692.png)
![N-{2-[(4-methylpentanoyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B508693.png)
![N-{2-[(2-oxo-2H-chromen-4-yl)amino]ethyl}-2-furamide](/img/structure/B508694.png)